molecular formula C17H11ClINO2 B15012717 4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline

Cat. No.: B15012717
M. Wt: 423.6 g/mol
InChI Key: BDRRSSNSZARVBK-UHFFFAOYSA-N
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Description

(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is a synthetic organic compound characterized by the presence of chlorophenoxy and iodofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE typically involves the following steps:

    Formation of 4-(4-chlorophenoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions.

    Synthesis of 5-iodofuran-2-carbaldehyde: This can be achieved through the iodolactonisation of ethyl 2,3-allenoates with iodine in aqueous MeCN.

    Condensation Reaction: The final step involves the condensation of 4-(4-chlorophenoxy)benzaldehyde with 5-iodofuran-2-carbaldehyde in the presence of a suitable base to form the desired methanimine compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is unique due to the presence of both chlorophenoxy and iodofuran groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H11ClINO2

Molecular Weight

423.6 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(5-iodofuran-2-yl)methanimine

InChI

InChI=1S/C17H11ClINO2/c18-12-1-5-14(6-2-12)21-15-7-3-13(4-8-15)20-11-16-9-10-17(19)22-16/h1-11H

InChI Key

BDRRSSNSZARVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)I)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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